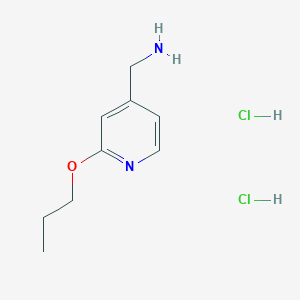
3-エチル-5-(2,2,2-トリフルオロエチル)-1H-1,2,4-トリアゾール
説明
3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with an ethyl group and a trifluoroethyl group. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can be achieved through a [3+2] cycloaddition reaction. This involves the reaction of nitrile imines with trifluoroacetonitrile. The nitrile imines are generated in situ from hydrazonyl chloride, and the reaction is typically carried out in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the [3+2] cycloaddition reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the trifluoroethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
作用機序
The mechanism of action of 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
類似化合物との比較
1,2,3-triazole: Another triazole isomer with different substitution patterns and biological activities.
5-trifluoromethyl-1,2,4-triazole: A similar compound with a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness: 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is unique due to the presence of both an ethyl group and a trifluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoroethyl group, in particular, imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
特性
IUPAC Name |
3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-2-4-10-5(12-11-4)3-6(7,8)9/h2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOKFVJEYIEYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanol](/img/structure/B1376583.png)

![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376585.png)




![3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B1376593.png)
![1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B1376594.png)





